2-Methoxy-2-(4-nitrophenyl)acetonitrile
Overview
Description
2-Methoxy-2-(4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is characterized by the presence of a methoxy group, a nitrophenyl group, and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-nitrophenyl)acetonitrile typically involves the reaction of 4-nitrobenzaldehyde with methoxyacetonitrile in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(4-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-Amino-2-(4-nitrophenyl)acetonitrile.
Reduction: 2-Methoxy-2-(4-nitrophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can be hydrolyzed to form carboxylic acids, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-(4-Methoxy-2-nitrophenyl)acetonitrile
- 4-Nitrophenylacetonitrile
Uniqueness
2-Methoxy-2-(4-nitrophenyl)acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its methoxy group provides stability, while the nitro and nitrile groups offer reactivity, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-methoxy-2-(4-nitrophenyl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(6-10)7-2-4-8(5-3-7)11(12)13/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXWUOFERDYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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